molecular formula C15H12ClN3O2 B1324340 4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester CAS No. 187724-93-2

4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester

Cat. No.: B1324340
CAS No.: 187724-93-2
M. Wt: 301.73 g/mol
InChI Key: LLHVZRPIASAWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester is a complex organic compound known for its versatile applications in various fields, including medicinal chemistry and organic synthesis. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a common scaffold in many biologically active molecules, particularly kinase inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination to form the desired pyrrolo[2,3-d]pyrimidine core . The final step involves esterification with benzoic acid to yield the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of high-throughput screening for reaction conditions are commonly employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, copper salts, and various nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and the use of organic solvents like ethanol and dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative, while Suzuki coupling can introduce various aryl groups to the pyrimidine core .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester primarily involves its role as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling by phosphorylating proteins. This compound inhibits kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester is unique due to its specific combination of the pyrrolo[2,3-d]pyrimidine core with the benzoic acid ethyl ester moiety. This unique structure enhances its binding affinity and selectivity for certain kinases, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

ethyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)10-5-3-9(4-6-10)12-7-11-13(16)17-8-18-14(11)19-12/h3-8H,2H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHVZRPIASAWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC3=C(N2)N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Analogously to Step 8.3,1.45 g of 6-(4-ethoxycarbonyl-phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol in 15 ml of phosphorus oxychloride are heated under a protective gas for 2 hours and worked up, yielding the title compound; m.p.: 250° C. (decomp.): TLC-Rf =0.63 (ethyl acetate/hexane [1:1]); FAB-MS: (M+H)+ =302.
Name
6-(4-ethoxycarbonyl-phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.